N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid

Overview

Description

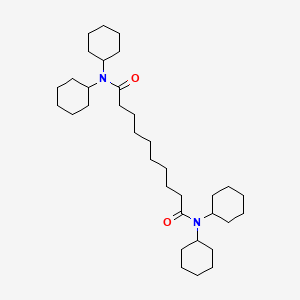

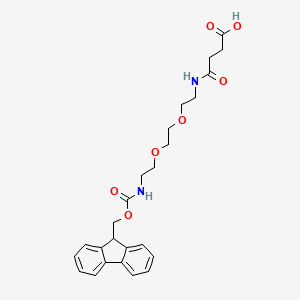

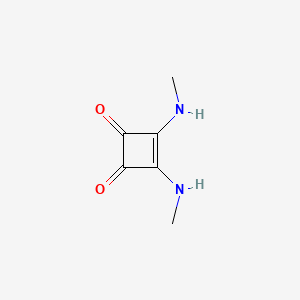

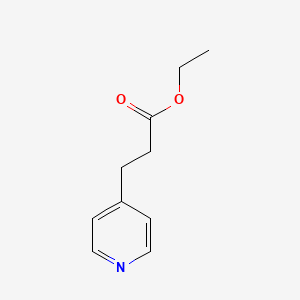

“N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” is a short PEG spacer that can be incorporated into peptides during Solid Phase Peptide Synthesis (SPPS) . It is also known as Fmoc-NH-PEG2-CH2COOH and is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Additionally, it is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound is a building block in Solid Phase Peptide Synthesis (SPPS) . It is linear, flexible, and hydrophilic, which enhances its solubility and ionization ability, making it more amenable for mass spectrometry analysis .Molecular Structure Analysis

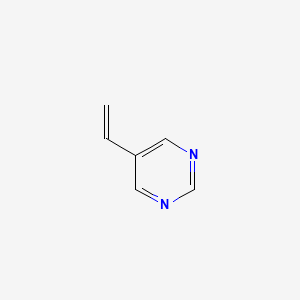

The molecular formula of “this compound” is C25H30N2O7 . Its IUPAC name is 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid .Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

“this compound” appears as a white solid . It has a molecular weight of 470.51 . It is soluble in DMF , and it should be stored at 2-8°C .Scientific Research Applications

Supramolecular Hydrogels and Biomedical Applications

Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids, like N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, are used in creating supramolecular hydrogels. These gels exhibit biocompatible and biodegradable properties, making them highly suitable for biomedical applications. For instance, FMOC-modified amino acids have been studied for their antimicrobial activities, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Self-assembly and Functional Material Fabrication

The inherent hydrophobicity and aromaticity of the FMOC moiety in these amino acids facilitate the self-assembly of building blocks. This characteristic has significant implications in developing functional materials, including those used in cell cultivation, bio-templating, drug delivery, and even therapeutic applications (Tao et al., 2016).

Solid Phase Peptide Synthesis

This compound plays a critical role in solid-phase peptide synthesis. The use of FMOC amino acids has been enhanced with various solid supports and side chain protecting groups. This advancement allows for the synthesis of biologically active peptides and small proteins under a variety of conditions, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Properties in Biomedical Materials

FMOC-conjugated amino acids, including those similar to this compound, show potential as antibacterial agents. Their self-assembly capabilities are enhanced when combined with silver ions, leading to improved antibacterial properties in various biomedical applications (Zhao et al., 2021).

Mechanism of Action

- It’s essential to note that this compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . As such, its primary targets may vary depending on the context of its use.

Target of Action

Mode of Action

Future Directions

The use of “N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid” in the synthesis of antibody-drug conjugates (ADCs) and PROTACs suggests potential applications in the development of new therapeutic strategies . Its role as a building block in SPPS also indicates its importance in peptide synthesis and related research .

properties

IUPAC Name |

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIGBISTJOKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373284 | |

| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613245-91-3 | |

| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)

![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)